molecular formula C8H17NO2 B13808816 L-Alanine,pentylester(9CI)

L-Alanine,pentylester(9CI)

Katalognummer: B13808816
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: LVQOUOQYHMUCIY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanine,pentylester(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of L-Alanine, an amino acid that plays a crucial role in various metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Alanine,pentylester(9CI) can be synthesized through esterification reactions involving L-Alanine and pentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of L-Alanine,pentylester(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to streamline the synthesis and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine,pentylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

L-Alanine,pentylester(9CI) has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Wirkmechanismus

The mechanism of action of L-Alanine,pentylester(9CI) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine, which then participates in metabolic processes such as the glucose-alanine cycle. This cycle is crucial for the transport of nitrogen and the regulation of blood sugar levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Alanine ethyl ester
  • L-Alanine methyl ester
  • L-Alanine butyl ester

Uniqueness

L-Alanine,pentylester(9CI) is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Compared to other esters of L-Alanine, the pentyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various industrial and research applications.

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

pentyl (2S)-2-aminopropanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

LVQOUOQYHMUCIY-ZETCQYMHSA-N

Isomerische SMILES

CCCCCOC(=O)[C@H](C)N

Kanonische SMILES

CCCCCOC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.